N-[1,1'-biphenyl]-2-yl-4-iodobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14INO |
|---|---|
Molecular Weight |
399.2g/mol |
IUPAC Name |
4-iodo-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14INO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI Key |
DVRNFIOJXLTGHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Synthetic Methodologies for N 1,1 Biphenyl 2 Yl 4 Iodobenzamide and Analogous Structures
Strategies for Amide Bond Formation in Complex Aryl Systems
The formation of the amide bond in N-[1,1'-biphenyl]-2-yl-4-iodobenzamide involves the coupling of 2-aminobiphenyl (B1664054) with a 4-iodobenzoyl derivative. A common and direct method for this transformation is the acylation of the amine with an activated carboxylic acid derivative, typically an acyl chloride. nih.govdocbrown.info This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid. pearson.comlibretexts.org The acid byproduct is typically neutralized by the addition of a base, such as triethylamine (B128534) or pyridine, to drive the reaction to completion. nih.gov
The general reaction is as follows:

The reactivity of this process can be influenced by the steric hindrance around the amino group of 2-aminobiphenyl and the electronic properties of the benzoyl chloride. For instance, the synthesis of various 2-aminobiphenyl derived amides has been successfully achieved by condensation with different acid chlorides. nih.gov
Below is a table summarizing typical conditions for the acylation of amines to form benzamides, which are analogous to the synthesis of the target molecule.
| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Aminothiobenzamide | Substituted Benzoyl Chlorides | Triethylamine | Acetone | Room Temperature, 0.5-1 h | Not Specified | nih.gov |
| Aniline | 2-Fluorobenzoyl Chloride | Triethylamine | Cyrene™ | 0 °C to Room Temperature, 1 h | >70 | hud.ac.uk |
| Benzylamine | 3,4-Dimethoxybenzoyl Chloride | Triethylamine | Cyrene™ | 0 °C to Room Temperature, 1 h | High | hud.ac.uk |
| Ethylamine | Ethanoyl Chloride | Excess Ethylamine | Cold Concentrated Solution | Violent Reaction | Not Specified | libretexts.org |
Construction of the 1,1'-Biphenyl Core
The 1,1'-biphenyl core is a key structural motif in the target molecule. Its synthesis is most effectively achieved through metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. nih.gov These reactions allow for the precise formation of carbon-carbon bonds between two aryl fragments.
Metal-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the synthesis of biaryl compounds. nih.govnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.
For the synthesis of the 2-aminobiphenyl precursor, a plausible Suzuki-Miyaura coupling would involve the reaction of a 2-haloaniline (e.g., 2-bromoaniline) with phenylboronic acid.

The following table presents representative conditions for Suzuki-Miyaura coupling reactions to form biphenyl structures.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Not Specified | Good to Excellent | nih.gov |
| Aryl Bromide | Phenylboronic Acid | Pd₂(dba)₃ | Not Specified | KOH | Toluene/H₂O | Not Specified | Not Specified | nih.gov |
| 2-Bromothiophene | 4-Nitrophenylboronic Acid | Palladium Catalyst | Not Specified | Not Specified | Not Specified | Not Specified | Up to 77 | youtube.com |
Negishi Cross-Coupling Methodologies
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions. youtube.com The formation of the organozinc reagent is typically achieved by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnBr₂). youtube.com
A potential Negishi coupling route to a 2-aminobiphenyl derivative could involve the reaction of a 2-haloaniline with a phenylzinc reagent.

The table below summarizes conditions for Negishi cross-coupling reactions.
| Organic Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Halide | Arylzinc Reagent | Palladium or Nickel Catalyst | Various Phosphines | THF or Ether | Room Temperature | Good | wikipedia.org |
| 2-Bromobenzothiazole | Alkylzinc Halide | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent | nih.gov |
| Aryl Chloride | Arylzinc Reagent | Pd(P(t-Bu)₃)₂ | Not Specified | Not Specified | Not Specified | General Method | organic-chemistry.org |
Kumada Cross-Coupling Applications
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. wikipedia.orgorganic-chemistry.org It is typically catalyzed by nickel or palladium complexes. wikipedia.org The high reactivity of Grignard reagents can be a double-edged sword, leading to high reaction rates but also limiting the tolerance for certain functional groups (e.g., esters, ketones) in the substrates. organic-chemistry.org
The synthesis of a 2-aminobiphenyl precursor via Kumada coupling could be envisioned by reacting a 2-haloaniline with phenylmagnesium bromide.

Representative conditions for Kumada coupling reactions are detailed in the following table.
| Organic Halide | Grignard Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkenyl Iodide | Allylmagnesium Chloride | PdCl₂(dppf) | Not Specified | Diethyl Ether | 0 to Room Temperature | Not Specified | nrochemistry.com |
| Benzylic Sulfonamide | Phenylmagnesium Bromide | (dppe)NiCl₂ | Not Specified | Phenylmethane | Not Specified | 58 | nih.gov |
| 3-Halothiophene | Alkylmagnesium Halide | Nickel Catalyst | Not Specified | 2-Methyl-THF | Not Specified | 97-99 (crude) | google.com |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While not directly leading to the biphenyl structure of the target molecule, the Sonogashira reaction is a key methodology for introducing alkyne functionalities into aryl systems, which can be valuable for creating analogues or for further synthetic transformations. For example, an alkyne could be introduced onto a biphenyl scaffold for various applications. nih.govlibretexts.org

The table below provides examples of Sonogashira coupling reaction conditions.
Other Aromatic Coupling Approaches
The synthesis of the N-[1,1'-biphenyl]-2-yl moiety is a critical step in the construction of the target compound. Beyond direct C-H activation, several other aromatic coupling methodologies are instrumental in forming the essential carbon-carbon bond between the two phenyl rings. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field. clockss.org
The Suzuki-Miyaura cross-coupling reaction, for instance, is a versatile method for creating biaryl compounds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. orgsyn.org For the synthesis of a precursor to the target molecule, one could envision coupling 2-amino-iodobenzene with a phenylboronic acid derivative, followed by amidation with 4-iodobenzoyl chloride. The reaction is known for its high tolerance of various functional groups. orgsyn.org
Another powerful tool is the Buchwald-Hartwig amination, which, while primarily for C-N bond formation, has mechanistic principles related to other palladium-catalyzed cross-couplings that form C-C bonds. Mechanistic considerations for palladium-catalyzed C-H functionalization often include pathways like electrophilic substitution and carbopalladation, similar to Heck-type reactions. clockss.org
Historically, methods like the Gomberg-Bachmann reaction offered a means for biaryl synthesis via radical pathways, though they often result in complex product mixtures. orgsyn.org More controlled syntheses have been developed, such as those using Grignard reagents prepared from aryl halides, which can then be coupled using various transition metal catalysts. orgsyn.org
| Coupling Reaction | Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Catalyst + Base | High functional group tolerance, mild conditions. orgsyn.org |
| Palladium-Assisted Biaryl Coupling | 2-Halo-N-arylbenzamides | Palladium Reagents (e.g., Pd(OAc)2) | Convenient for synthesizing condensed aromatic lactams. clockss.org |
| Grignard-Based Coupling | Arylmagnesium Bromide | Thallium(I) Bromide | Forms biaryl through reaction with an intermediate organothallium compound. orgsyn.org |
Introduction and Functionalization of Iodine Substituents on Aromatic Rings
The iodoarene moiety is a cornerstone of modern organic synthesis, largely because the carbon-iodine bond is readily transformed through a multitude of reactions, most notably transition metal-catalyzed cross-couplings. nih.gov The introduction of iodine onto an aromatic ring, or iodination, is therefore a fundamentally important process. Electrophilic aromatic substitution is the most common pathway for this transformation. acs.org
A variety of reagents and methods have been developed for this purpose. While elemental iodine (I₂) itself is generally unreactive toward aromatic rings, its electrophilicity can be enhanced by adding an oxidizing agent, such as hydrogen peroxide or copper salts like CuCl₂. libretexts.orglibretexts.org These oxidants convert I₂ into a more powerful electrophilic species, often represented as I⁺, which can then react with the aromatic substrate. libretexts.orglibretexts.org Other common iodinating agents include N-Iodosuccinimide (NIS), often used with an acid catalyst, and iodine monochloride (ICl). nih.govorganic-chemistry.org
Utilization of Hypervalent Iodine Reagents in Oxidative Transformations
Hypervalent iodine (HVI) compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. These reagents have become indispensable in organic synthesis, serving as powerful yet environmentally benign alternatives to traditional heavy metal oxidants. walshmedicalmedia.comnih.gov HVI compounds, particularly those in the +3 (I(III) or λ³-iodanes) and +5 (I(V) or λ⁵-iodanes) oxidation states, are celebrated for their versatility in mediating a wide array of chemical transformations. nih.govacs.org Their reactivity often parallels that of transition metals, involving processes such as ligand exchange and reductive elimination. acs.orgnih.gov
These compounds are widely used in synthetically crucial reactions, including oxidations, halogenations, aminations, and various oxidative functionalizations. acs.org Iodonium salts, a class of HVI reagents, are important arylating agents. acs.orgdiva-portal.org
I(III) and I(V) Compounds as Oxidants and Reagents
The reactivity of hypervalent iodine reagents is directly related to the oxidation state of the iodine atom. libretexts.orgchemguide.co.uk Compounds containing iodine(III) and iodine(V) serve distinct, though sometimes overlapping, roles in synthesis.
Iodine(III) Reagents: These are the most common hypervalent iodine reagents used in synthesis. They are typically employed as mild oxidants and are excellent for transferring ligands. diva-portal.org A classic example is (diacetoxyiodo)benzene (B116549) (PIDA), which can facilitate numerous oxidative transformations. walshmedicalmedia.comsemanticscholar.org Other I(III) reagents are used to transfer aryl, alkynyl, or vinyl groups to nucleophiles. diva-portal.org The reactivity of I(III) species stems from their ability to undergo ligand exchange followed by reductive elimination, releasing the stable iodoarene as a byproduct. acs.orgslideshare.net
Iodine(V) Reagents: These compounds are characterized by their strong oxidizing power. nih.gov Prominent examples include 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP), both of which are widely used for the oxidation of alcohols to aldehydes and ketones. nih.govnih.gov The high oxidation state makes these reagents capable of performing more challenging oxidative transformations compared to their I(III) counterparts. nih.gov Their development has significantly expanded the toolkit for selective oxidations under mild conditions. nih.gov
| Oxidation State | Common Examples | Primary Application | Characteristics |
|---|---|---|---|
| I(III) (λ³-iodane) | PIDA, Diaryliodonium Salts | Mild Oxidations, Group Transfer Reactions | Versatile, used as oxidants and electrophilic arylating/vinylating agents. walshmedicalmedia.comdiva-portal.org |
| I(V) (λ⁵-iodane) | IBX, Dess-Martin Periodinane | Strong Oxidations (e.g., alcohols to carbonyls) | Powerful oxidizing agents, often used stoichiometrically. nih.govnih.gov |
Electrochemical Generation of Hypervalent Iodine Species
In a significant advancement toward sustainable chemistry, methods for the electrochemical generation of hypervalent iodine reagents have been developed. frontiersin.orgresearchgate.net This approach uses electricity as a traceless and clean oxidant to convert an iodoarene precursor into the active I(III) species directly within the reaction vessel (in-cell) or prior to reaction (ex-cell). frontiersin.orgresearchgate.net Anodic oxidation of iodine(I) precursors eliminates the need for stoichiometric chemical oxidants, which are often hazardous and produce significant waste. researchgate.netnih.gov
This technology allows for the in-situ generation of both stable and unstable hypervalent iodine reagents, which can then act as powerful redox mediators to trigger valuable oxidative coupling reactions. frontiersin.orgresearchgate.net The first electrochemical synthesis of a hypervalent iodine compound, (difluoroiodo)benzene, was reported as early as 1960. frontiersin.org The recent renaissance in electrosynthesis has led to significant improvements and broader applications of this technique. frontiersin.orgnih.gov
Ligand Exchange Reactions Involving Iodine(III) Species
A fundamental aspect of hypervalent iodine chemistry is the ability of I(III) compounds to undergo ligand exchange. acs.orgnih.gov This process is a key step in many reactions they mediate and allows for the fine-tuning of their reactivity. diva-portal.org For example, the common and commercially available reagent (diacetoxyiodo)benzene (PIDA) can be easily converted into other hypervalent iodine reagents by exchanging its acetate (B1210297) ligands with other groups, such as different carboxylates or triflates. nih.govsemanticscholar.org
This exchange can alter the reagent's properties, such as its solubility in different organic solvents or its oxidative potential. semanticscholar.orgresearchgate.net For instance, exchanging acetate for longer alkyl chain carboxylates can improve solubility in nonpolar solvents. semanticscholar.org The mechanism of ligand exchange can proceed through either an associative pathway, where the incoming ligand adds before the old one departs, or a dissociative pathway. diva-portal.org This versatility makes ligand exchange a powerful strategy for developing new reagents and synthetic methodologies. acs.orgnih.gov
Regioselective Iodination Strategies
Controlling the position of iodination on an aromatic ring (regioselectivity) is crucial for the synthesis of specific isomers, such as the 4-iodobenzamide (B1293542) portion of the target molecule. Various strategies have been developed to achieve high regioselectivity in electrophilic aromatic iodination.
One effective method involves the activation of elemental iodine with silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver salts with non-coordinating anions like AgBF₄ and AgSbF₆. nih.gov These silver salts activate I₂ by forming insoluble silver iodide, which generates a highly electrophilic iodine species capable of reacting with even deactivated aromatic rings. nih.gov The choice of silver salt and solvent can significantly influence the regiochemical outcome, often favoring para-substitution. nih.govacs.org
Organocatalysis offers another mild and selective approach. For example, thiourea (B124793) derivatives have been shown to catalyze the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the activation of DIH by the catalyst, followed by a highly regioselective electrophilic aromatic substitution. organic-chemistry.org
Furthermore, the inherent electronic and steric properties of the substituents already present on the aromatic ring play a directing role in the substitution reaction, a principle fundamental to all electrophilic aromatic substitutions. organic-chemistry.org
| Method | Reagents | Key Features |
|---|---|---|
| Silver Salt Activation | I₂ + Ag₂SO₄, AgBF₄, or AgSbF₆ | Generates a strong electrophile; offers access to valuable iodoarenes with high regioselectivity. nih.gov |
| Organocatalysis | DIH + Thiourea Catalyst | Mild, environmentally friendly, and highly regioselective for a variety of aromatic substrates. organic-chemistry.orgorganic-chemistry.org |
| Oxidative Iodination | I₂ + Oxidizing Agent (e.g., H₂O₂, CuCl₂) | Oxidizes I₂ to a more powerful electrophile (I⁺). libretexts.orglibretexts.org |
| NIS/Acid | N-Iodosuccinimide + Acid (e.g., TfOH) | Effective for both activated and deactivated arenes. nih.govacs.org |
Directed Metalation Group (DMG) Approaches
The synthesis of polysubstituted aromatic compounds like this compound can be efficiently achieved using Directed ortho-Metalation (DoM). This strategy relies on the use of a Directed Metalation Group (DMG), which is a functional group that guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position on an aromatic ring. nih.govbaranlab.org The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. baranlab.org
The amide functionality is a powerful DMG. uwindsor.ca In the context of N-biphenyl benzamide (B126) structures, the secondary amide (N-H) or a tertiary amide (N,N-dialkyl) can direct metalation. The process generally involves the coordination of a Lewis acidic alkyllithium reagent to the Lewis basic oxygen or nitrogen of the amide. This forms a pre-lithiation complex that positions the base for deprotonation at the adjacent C-H bond, an effect known as the Complex-Induced Proximity Effect (CIPE). baranlab.orgnih.gov
A study on the mechanism of LDA-mediated metalation of N,N-dialkyl-2-biphenyl carboxamides revealed a competition between ortho-lithiation on the C-3 position of the biphenyl ring and remote metalation at the C-2' position. nih.gov The outcome can be controlled by the reaction conditions. The formation of the ortho-lithiated species is often a rapid equilibrium, and in the absence of an electrophile, it can equilibrate to the more thermodynamically stable remote-lithiated species, which may then undergo cyclization. nih.gov However, if an electrophile is present in the reaction mixture (in situ quench), it can trap the initial ortho-lithiated intermediate before equilibration occurs. nih.gov
The choice of base, solvent, and additives is critical for successful DoM reactions. uwindsor.ca Strong, non-nucleophilic bases are required for efficient deprotonation. uwindsor.ca Alkyllithiums such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (s-BuLi) are commonly used, often in combination with chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks up organolithium aggregates and increases the basicity and reactivity of the system. baranlab.orguwindsor.ca
nih.govbaranlab.orguwindsor.cabaranlab.orguwindsor.cabaranlab.orgnih.gov| Component | Examples | Function | Reference |
|---|---|---|---|
| Directed Metalation Group (DMG) | -CONHR, -CONR2, -OCONEt2, -OMe, -SO2NR2 | Coordinates the organolithium base and directs deprotonation to the ortho-position. The amide group is a strong DMG. | |
| Base | n-BuLi, s-BuLi, t-BuLi, LDA, LiTMP | Strong base that performs the deprotonation of the aromatic C-H bond. Basicity order: t-BuLi > s-BuLi > n-BuLi. | |
| Additive/Solvent | TMEDA, THF, Et2O | Breaks up alkyllithium aggregates, increasing base reactivity. Solvates the lithium cation. | |
| Electrophile (E+) | I2, D2O, TMSCl, CO2, Aldehydes/Ketones, B(OMe)3 | Reacts with the generated aryllithium intermediate to form a new C-E bond. |
Stereoselective Synthesis Approaches for Chiral Analogues
While this compound is achiral, its analogues can possess chirality, most commonly in the form of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual enantiomers. In N-biphenyl benzamide derivatives, sufficient steric hindrance from substituents at the ortho-positions of the biphenyl C-C bond can lead to stable, axially chiral atropisomers.
The stereoselective synthesis of such chiral analogues is a significant challenge in modern organic chemistry. Key strategies often involve asymmetric transition-metal-catalyzed cross-coupling reactions to construct the biaryl axis. For instance, an asymmetric Suzuki-Miyaura coupling between an aryl boronic acid and an aryl halide can be rendered stereoselective by employing a palladium catalyst supported by a chiral phosphine (B1218219) ligand.
Another powerful modern technique is the use of biocatalysis. Engineered enzymes, such as variants of cytochrome P450, can perform highly enantioselective C-H functionalization reactions on complex molecules. rochester.edu This approach could be applied to a pre-formed N-biphenyl benzamide scaffold to introduce a chiral center at a specific position, for example, via asymmetric hydroxylation or alkylation on one of the phenyl rings, leading to chiral derivatives. rochester.edu
nih.govrochester.edu| Strategy | Description | Potential Application | Reference |
|---|---|---|---|
| Asymmetric Cross-Coupling | Utilizes a transition metal (e.g., Palladium) with a chiral ligand to control the stereochemistry during the formation of the C-C biaryl bond. | Asymmetric Suzuki or Negishi coupling to form the N-biphenyl core with atroposelectivity. | |
| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to direct a subsequent stereoselective reaction. The auxiliary is removed afterward. | An auxiliary on the amide nitrogen could control the conformation during a ring-closing or functionalization step. | |
| Biocatalytic C-H Functionalization | Engineered enzymes introduce functional groups at specific C-H bonds with high stereo- and regioselectivity. | Enzymatic hydroxylation or amination of the biphenyl rings to create a new stereocenter. | |
| Kinetic Resolution | A racemic mixture of a chiral analogue is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing the other to be isolated. | Separation of a racemic mixture of an atropisomeric N-biphenyl benzamide derivative. |
Late-Stage Functionalization Strategies for Diverse Derivatives
Late-Stage Functionalization (LSF) refers to the introduction of functional groups into a complex, often biologically active, molecule at a late step in its synthesis. researchgate.net This strategy is invaluable for rapidly generating a library of analogues for structure-activity relationship (SAR) studies without needing to re-synthesize each molecule from scratch. The structure of this compound is well-suited for LSF, as it possesses multiple sites for modification.
The most prominent handle for LSF is the carbon-iodine bond on the benzamide ring. Aryl iodides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. fau.edu
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Carbonylative Couplings: Introduction of carbonyl-containing groups.
Beyond the C-I bond, direct C-H functionalization offers a powerful avenue for LSF on the biphenyl rings. Modern methods, often employing photocatalysis or electrochemistry, allow for the selective activation of C-H bonds that might otherwise be unreactive. nih.govresearchgate.net For example, electrochemical methods can be used for the direct hydroxylation or amination of arene C-H bonds under mild, oxidant-free conditions. nih.gov Photoredox catalysis can facilitate the introduction of alkyl groups or other functionalities through radical-mediated pathways. core.ac.uk These techniques provide access to derivatives that would be difficult to obtain through traditional methods.
nih.govfau.educore.ac.uknih.govnih.gov| Reaction Type | Reactive Site | Reagents/Conditions | Introduced Group | Reference |
|---|---|---|---|---|
| Suzuki Coupling | C-I | Ar-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base | Aryl, Heteroaryl, Vinyl | |
| Sonogashira Coupling | C-I | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl | |
| Buchwald-Hartwig Amination | C-I | Amine (R2NH), Pd catalyst, phosphine ligand, base | Amino (-NR2) | |
| Photocatalytic C-H Alkylation | Aromatic C-H | Alkyl radical precursor, photocatalyst (e.g., Ru(bpy)32+), light | Alkyl | |
| Electrochemical C-H Amination | Aromatic C-H | Nitrogen source (e.g., sulfonimide), electrode, electrolyte | Amino | |
| Radioiodination | C-Br or other precursor | [125I]NaI, solid-phase exchange | Radioactive Iodine ([125I]) |
Advanced Computational and Theoretical Investigations of N 1,1 Biphenyl 2 Yl 4 Iodobenzamide
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful computational tools used to represent and predict the behavior of molecules. For a compound like N-[1,1'-biphenyl]-2-yl-4-iodobenzamide, these techniques can elucidate its structural dynamics, its interactions with biological targets, and its potential binding modes.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational changes and ligand-target interactions. nih.gov By simulating the motions of atoms over time, researchers can observe the flexibility of the this compound molecule. The biphenyl (B1667301) group, in particular, has a degree of rotational freedom that leads to various conformations, and MD simulations can map the energy landscape associated with these shapes. nih.govnih.gov
When bound to a biological target, such as a protein, MD simulations can reveal the stability of the complex. nih.gov Studies on similar biphenyl-based inhibitors have shown that these simulations can confirm stable binding and identify key interactions that hold the ligand in place. unifi.it For this compound, an MD simulation would track the dynamics of the ligand within the binding pocket, assessing the persistence of hydrogen bonds, hydrophobic interactions, and the crucial halogen bond involving the iodine atom.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Relevance to this compound |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand/protein over time compared to a reference structure. | Indicates the stability of the ligand in the binding site and the overall structural integrity of the protein. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights flexible regions of the ligand, such as the rotatable biphenyl bond, and the protein. |
| Radius of Gyration (Rg) | Indicates the compactness of a molecule or complex. | Changes in Rg can signify conformational shifts or unfolding/refolding events upon ligand binding. |
| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals, electrostatic) between the ligand and the target. | Quantifies the strength and nature of the binding forces holding the complex together. |
Molecular Docking for Binding Mode Prediction and Affinity Estimation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting how a ligand like this compound might interact with a protein receptor at the atomic level. nih.gov The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their predicted binding affinity.
For this compound, docking studies would identify the most likely binding mode, highlighting key interactions such as hydrogen bonds from the amide group and halogen bonds from the iodine atom. nih.govnih.gov The output of a docking simulation is typically a binding energy score, which provides an estimation of the ligand's affinity for the target. Lower binding energies generally suggest a more favorable interaction. Studies on other biphenyl-based inhibitors have successfully used docking to predict binding modes that were later confirmed by experimental methods like X-ray crystallography. nih.gov
Table 2: Typical Output from a Molecular Docking Study
| Metric | Description | Example for this compound |
| Binding Affinity | An estimated free energy of binding, typically in kcal/mol. | A value (e.g., -8.5 kcal/mol) suggesting the strength of the interaction with a target protein. |
| Predicted Pose | The 3D orientation and conformation of the ligand within the binding site. | Shows the spatial arrangement of the biphenyl and iodobenzamide moieties relative to protein residues. |
| Key Interactions | A list of specific non-covalent bonds formed between the ligand and the protein. | Hydrogen bond with Serine, Pi-Pi stacking with Phenylalanine, Halogen bond with an acceptor atom. |
| RMSD (if redocking) | The root-mean-square deviation between the predicted pose and a known crystal structure pose. | A low value (<2.0 Å) would indicate high accuracy of the docking protocol. nih.gov |
Homology Modeling Applications in Ligand-Target Interaction Studies
When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a related homologous protein (the template) to predict the structure of the target. Once a model of the target protein is built, it can be used for molecular docking and dynamics studies with ligands like this compound. nih.gov
This approach is particularly valuable in the early stages of drug discovery, where a novel target may not have been crystallized. By generating a reliable 3D model of the protein's binding site, researchers can perform virtual screening and rational design of inhibitors, including those based on the this compound scaffold.
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), provide a highly accurate way to study the electronic properties of molecules. dntb.gov.uaresearchgate.net These methods are used to understand the intrinsic properties of this compound, such as its electronic structure, reactivity, and the nature of its intermolecular interactions. scilit.com
Electronic Structure Characterization and Reactivity Prediction
DFT calculations can determine the distribution of electrons within the this compound molecule, which is fundamental to its chemical behavior. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.govespublisher.com
A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electrostatic potential on the molecule's surface. For this compound, the MEP map would show electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms of the amide group, which are likely to act as hydrogen bond acceptors. It would also reveal electron-deficient regions (positive potential), including the area on the iodine atom known as the σ-hole, which is crucial for halogen bonding. beilstein-journals.org
Table 3: Electronic Properties from DFT Calculations
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | Identifies the most reactive sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | Identifies the most reactive sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Visualizes electron-rich and electron-deficient areas, predicting sites for intermolecular interactions. beilstein-journals.org |
Analysis of Intermolecular Interactions, Including Halogen Bonding
The iodine atom in this compound is a key feature that can participate in a specific type of non-covalent interaction known as halogen bonding. researchgate.net A halogen bond occurs when there is an attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. beilstein-journals.orgsunway.edu.my
Quantum mechanical calculations are essential for accurately characterizing these interactions. mdpi.com DFT can be used to calculate the strength and geometry of the halogen bond between the iodine atom of the ligand and a halogen bond acceptor (like an oxygen or nitrogen atom) in a protein's binding site. researchgate.net The analysis can quantify the interaction energy and decompose it into electrostatic, dispersion, and polarization components, providing a deep understanding of the forces driving the interaction. This level of detail is critical for designing potent and selective inhibitors that leverage this specific interaction.
In Silico Protocols for Rational Ligand Design and Optimization
The rational design and optimization of ligands based on the N-phenylbenzamide scaffold, to which this compound belongs, is a key area of computational chemistry. scirp.orgscirp.org These protocols are essential in modern drug discovery for identifying and refining potential drug candidates, saving both time and resources. scirp.org The process typically involves a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling.
Researchers have successfully used these methods to design novel N-phenylbenzamide derivatives as potential inhibitors for various protein kinases, which are crucial targets in cancer therapy. scirp.orgscirp.org The design strategy often focuses on retaining the core N-phenylbenzamide linker while introducing various substituents to enhance binding affinity and selectivity for the target protein. scirp.orgscirp.org
In silico studies have also been employed to design N-phenylbenzamide derivatives as potential ligands for other biological targets, such as the heterogeneous ribonucleoprotein K (hnRNP K), which is overexpressed in several types of cancer. benthamdirect.comresearchgate.net By simulating the interactions between the designed ligands and the binding site of the target protein, researchers can predict their potential efficacy and guide their synthesis. benthamdirect.com
Key Computational Techniques in Ligand Design:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For N-phenylbenzamide derivatives, docking studies have been used to evaluate their binding to a wide range of protein kinases. scirp.orgscirp.org
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing a more accurate estimation of the binding free energy and the stability of the complex. scirp.orgscirp.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to bind to a specific target. This model can then be used to screen large databases for new potential ligands. scirp.org
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug. In silico tools are used to predict these properties for designed ligands, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.net
Table 1: Representative Data from In Silico Ligand Design Studies on N-Phenylbenzamide Derivatives
| Computational Method | Target | Key Findings | Reference |
| Molecular Docking & MD | Protein Kinases | Designed structures show promise as scaffolds for new anticancer drugs. | scirp.orgscirp.org |
| Docking Simulations | hnRNP K KH3 Domain | Phenylbenzamide derivatives coupled to pyrimidines identified as potential anticancer candidates. | benthamdirect.comresearchgate.net |
| ADMET Prediction | Various | N-phenylbenzamide derivatives predicted to have potential as topical antibacterial and antifungal agents. | researchgate.net |
This table presents representative findings for the broader class of N-phenylbenzamide derivatives, as specific data for this compound is not available.
Theoretical Insights into Reaction Mechanisms and Pathways
The synthesis of N-arylbenzamides can be achieved through several routes, with one common method being the coupling of an aryl halide with an amide. Theoretical studies can help to understand the role of catalysts, such as copper or palladium complexes, in facilitating this transformation. For instance, computational analysis can reveal the electronic and steric factors that influence the efficiency of the catalytic cycle.
A general representation of a catalyzed N-arylation reaction mechanism for the synthesis of N-arylbenzamides is depicted in the literature, providing a foundational understanding of the steps involved. researchgate.net
Table 2: Key Components in the Theoretical Study of N-Arylbenzamide Synthesis
| Component | Role in Reaction | Theoretical Insights | Reference |
| Aryl Halide | Substrate | The nature of the halide (I, Br, Cl) affects the rate of oxidative addition to the metal catalyst. | researchgate.net |
| Amide | Nucleophile | The acidity of the N-H bond and steric hindrance around the nitrogen atom are critical for the reaction outcome. | researchgate.net |
| Catalyst (e.g., Copper) | Facilitator | Theoretical models can elucidate the geometry and electronic structure of the active catalytic species. | researchgate.net |
| Base | Activator | The base is required to deprotonate the amide, forming the active nucleophile. | researchgate.net |
This table outlines the general components and theoretical considerations for the synthesis of N-arylbenzamides, as a specific theoretical study on the reaction mechanism for this compound is not available.
Biochemical and Molecular Mechanistic Studies of N 1,1 Biphenyl 2 Yl 4 Iodobenzamide
Investigation of G-Protein Coupled Receptor (GPCR) Interaction Mechanisms
G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling. The potential for N-[1,1'-biphenyl]-2-yl-4-iodobenzamide to interact with these receptors, either as an agonist, antagonist, or allosteric modulator, is a key area of interest.
Mechanistic Studies on Muscarinic Acetylcholine (B1216132) Receptors (e.g., M3)
The M3 muscarinic acetylcholine receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion. At present, there are no available studies that specifically detail the interaction mechanism of this compound with the M3 receptor.
Mechanistic Studies on Adrenergic Receptors (e.g., α2B, β2)
Adrenergic receptors, such as the α2B and β2 subtypes, are critical in regulating cardiovascular and respiratory functions, among others. Research into the specific mechanistic interactions of this compound with these adrenergic receptors has not been reported.
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. There is currently no evidence or published research to suggest that this compound functions as an allosteric modulator on any GPCR.
Elucidation of Ion Channel Modulation Mechanisms (e.g., RyR1/FKBP12 Ca2+ Channel Complex)
The ryanodine (B192298) receptor 1 (RyR1), in complex with FKBP12, is a critical calcium release channel in skeletal muscle. The ability of a compound to modulate this complex could have significant implications. However, there are no studies available that investigate the effect of this compound on the RyR1/FKBP12 Ca2+ channel complex.
Enzymatic Inhibition Mechanism Studies
The inhibition of enzymes is a common mechanism of action for many therapeutic agents. The potential for this compound to act as an enzyme inhibitor is a subject for investigation.
Acetylcholinesterase (AChE) Inhibition Mechanisms
Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. While various biphenyl (B1667301) and benzamide (B126) derivatives have been studied for their AChE inhibitory activity mdpi.comnih.gov, there are no specific kinetic or mechanistic studies on the inhibition of acetylcholinesterase by this compound.
Cysteine Protease (e.g., Cruzain) Inhibition Mechanisms
No studies were found that investigate the inhibitory activity or mechanism of action of this compound against cruzain or other cysteine proteases.
Dihydropteroate Synthase (DHPS) Binding and Inhibition Mechanisms
There is no available literature detailing the binding affinity, inhibitory concentration, or mechanism of inhibition of this compound with respect to Dihydropteroate Synthase.
Kinase Inhibition Mechanisms (e.g., B-Raf kinase)
No research has been published on the effects of this compound on B-Raf kinase or any other kinase, precluding any discussion of its inhibition mechanism.
Molecular Basis of Ligand Selectivity and Promiscuity
Without experimental data on the binding of this compound to various biological targets, a discussion on its selectivity and promiscuity cannot be scientifically substantiated.
Receptor Signaling Pathway Modulation at the Molecular Level
There is no information available regarding the interaction of this compound with any receptors or its subsequent effect on their signaling pathways.
Table of Mentioned Compounds
Since no specific research on the primary compound was found, a table of compounds as they would have been mentioned in the context of the requested article cannot be generated.
Advanced Research Perspectives and Methodological Innovations
Development of N-[1,1'-biphenyl]-2-yl-4-iodobenzamide as a Chemical Probe for Biological Systems
Chemical probes are powerful small molecules used to study the function of proteins and explore biological pathways. nih.gov The development of a compound like this compound into a high-quality chemical probe is a critical step in moving from an interesting molecule to a valuable research tool. exlibrisgroup.com The inherent structural features of this molecule provide several avenues for its evolution into a potent and selective probe.
The process begins with identifying a biological target, often through screening campaigns, and then optimizing the molecule's properties. A key characteristic of a good chemical probe is its ability to engage its target protein in cellular and, ideally, in vivo settings. nih.gov The this compound structure possesses features amenable to such development. For instance, the iodine atom can be replaced with a reactive group or a reporter tag, such as an alkyne or azide (B81097) for "click chemistry" applications, enabling the visualization and identification of its binding partners in cells. nih.gov This strategy of metabolic labeling with chemical probes has been successfully used to study various post-translational modifications, such as fatty acylation. nih.gov
Furthermore, the development process involves creating "control" compounds, such as a structurally similar but inactive enantiomer or diastereomer, to ensure that the observed biological effects are due to the specific interaction of the probe with its intended target. The journey from a preliminary "hit" to a validated chemical probe requires significant investment in iterative chemical synthesis and biological testing to achieve high potency, selectivity, and demonstrated on-target activity in a cellular context. exlibrisgroup.com
Integration of Multi-Omics and High-Throughput Screening Approaches in Mechanistic Discovery
Identifying the biological mechanism of a novel compound is a complex challenge that can be addressed by integrating high-throughput screening (HTS) with multi-omics technologies. nih.gov HTS allows for the rapid testing of large libraries of compounds to identify molecules that elicit a desired biological response. researchgate.netnih.gov A compound such as this compound could be identified as a "hit" in a phenotypic screen—for example, one that measures cell viability, cell cycle progression, or the inhibition of biofilm formation. researchgate.netnih.gov
Once a hit is identified, the critical task is to determine its molecular target and mechanism of action. This is where multi-omics approaches become invaluable. nih.gov By analyzing the global changes in a biological system upon treatment with the compound, researchers can generate hypotheses about its function. These approaches include:
Transcriptomics: Analyzing changes in mRNA expression to see which genes and pathways are affected by the compound.
Proteomics: Studying alterations in the protein landscape, including expression levels and post-translational modifications, to pinpoint affected proteins and complexes.
Metabolomics: Measuring changes in small-molecule metabolites to understand the compound's impact on metabolic pathways.
A multi-omics analysis of cells treated with this compound could reveal, for instance, the upregulation of stress-response pathways or the specific inhibition of a key enzyme, providing strong clues to its mechanism. nih.govnih.gov This integrated strategy provides a comprehensive view of the compound's cellular effects, accelerating the process of mechanistic discovery and target validation. nih.gov
Future Directions in Rational Design of Ligands Based on the this compound Scaffold
Rational drug design aims to develop potent and selective ligands by understanding and leveraging the three-dimensional structure of the target and the structure-activity relationships (SAR) of a chemical series. nih.govdntb.gov.ua The this compound scaffold serves as an excellent starting point for such an endeavor. SAR studies involve systematically modifying the chemical structure to observe the effect on biological activity, which is crucial for optimizing a lead compound. nih.govtau.ac.il
Future research could explore several modifications to the core structure to improve properties like potency, selectivity, and pharmacokinetic profiles. In the absence of a known target structure, ligand-based drug design approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be employed. nih.govbirmingham.ac.uk
Key areas for structural modification and SAR exploration include:
The Biphenyl (B1667301) Group: Substitutions on either of the phenyl rings could enhance binding affinity or selectivity. The rotational freedom of the biphenyl group can also be constrained to lock the molecule into a more active conformation.
The Amide Linker: This group is important for structural rigidity and potential hydrogen bonding with a target protein. Modifications could alter these properties.
The Iodophenyl Group: The iodine atom is a key feature. It can be moved to other positions or replaced with other halogens (e.g., bromine, chlorine) or different chemical groups to probe the interaction with the target's binding pocket. nih.govresearchgate.net
The insights gained from these systematic modifications would guide the rational design of second-generation compounds with improved therapeutic potential. nih.gov
Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration
| Scaffold Position | Modification | Hypothesized Rationale/Goal |
|---|---|---|
| Iodophenyl Ring | Replace Iodine with Br, Cl, F | Investigate the role of halogen size and electronegativity in binding. |
| Iodophenyl Ring | Replace Iodine with electron-donating or -withdrawing groups | Probe electronic requirements for activity. nih.gov |
| Biphenyl Group | Add substituents (e.g., -OH, -CH3, -CF3) to either phenyl ring | Explore additional binding pockets and improve selectivity or metabolic stability. |
| Amide Linker | Replace with alternative linkers (e.g., ester, sulfonamide) | Evaluate the importance of the hydrogen bond donor/acceptor properties. |
Methodological Advancements in the Characterization of Small Molecule-Biomacromolecule Interactions
Defining the direct interaction between a small molecule and its target biomacromolecule is fundamental to drug discovery and chemical biology. elsevierpure.com A suite of biophysical techniques can be used to characterize this binding in detail, providing information on affinity, kinetics, thermodynamics, and the specific binding site. nih.govresearchgate.net These methods are essential for validating that a compound like this compound directly engages its proposed target.
Recent methodological advancements have increased the sensitivity and throughput of these techniques, allowing for the characterization of even weak interactions, which is particularly important in fragment-based screening. nih.gov Computational methods are also advancing rapidly, providing increasingly accurate predictions of binding affinity and mode. columbia.edunih.gov
Table 2: Key Biophysical Techniques for Characterization
| Technique | Principle | Information Gained | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | nih.govnih.gov |
| Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) | Detects changes in refractive index on a sensor surface as molecules bind and dissociate. | Binding kinetics (kon, koff) and affinity (Kd). | researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atoms upon ligand binding. | Binding site mapping, structural changes, and affinity for weak binders. | nih.govnih.gov |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in protein melting temperature upon ligand binding. | Target engagement and relative affinity. | researchgate.netscholaris.ca |
| X-ray Crystallography | Determines the three-dimensional structure of the molecule-protein complex at atomic resolution. | Precise binding mode, orientation, and specific intermolecular contacts. | nih.gov |
By employing a combination of these advanced methods, researchers can build a comprehensive profile of the interaction between this compound and its biological target, providing a solid foundation for further development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
